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molecular formula C8H9F3N2O B8478050 [3-methoxy-5-(trifluoromethyl)phenyl]hydrazine

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine

Cat. No. B8478050
M. Wt: 206.16 g/mol
InChI Key: GOBLQMRBBIUEQM-UHFFFAOYSA-N
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Patent
US07977358B2

Procedure details

Following the procedure described in Journal of Organic Chemistry (1972), 37(18), 2849-53, 0.5 g (2.62 mmol) of 3-methoxy-5-trifluoromethyl-phenylamine was suspended in 4.6 ml of 25% aqueous HCl, cooled (0° C.) and carefully treated (without exceeding 10° C.) with 0.189 g (2.75 mmol) of sodium nitrite dissolved in 2.7 ml of water. The solution was stirred for 1 h at this temperature and 30 min at RT. Then, 2.48 g (13.08 mmol) of tin(II) chloride in 2.5 ml of 25% aqueous HCl were dropped carefully to the cooled (0° C.) solution and stirred for 1 h. The reaction was neutralized and basified with 32% aqueous NaOH (pH14), partitioned three times between CH2Cl2 and water. The organic phase was dried over Na2SO4 and evaporated to give 0.50 g (93%) of the title compound as a yellow solid. MS: 206.8 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.189 g
Type
reactant
Reaction Step Two
Quantity
2.48 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Six
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:13])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[N:14]([O-])=O.[Na+].[Sn](Cl)Cl.[OH-].[Na+]>Cl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:13][NH2:14])[CH:6]=[C:7]([C:9]([F:11])([F:10])[F:12])[CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)N
Step Two
Name
Quantity
0.189 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
2.48 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4.6 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
2.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h at this temperature and 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled (0° C.) solution
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
partitioned three times between CH2Cl2 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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